UNC6852 vs. EZH2 Catalytic Inhibitors: Differential Effects on EZH2 Protein Levels
UNC6852 induces degradation of EZH2 protein, whereas catalytic EZH2 inhibitors such as C24 and tazemetostat do not reduce EZH2 protein levels. In direct comparative western blot analysis in MDA-MB-231 cells, UNC6852 treatment (6.25 μM, 48 h) resulted in substantial reduction of EZH2 protein, while treatment with catalytic EZH2 inhibitor C24 (2.5 μM, 48 h) or tazemetostat (0.5 μM, 48 h) showed no decrease in EZH2 levels [1]. This distinction is critical for studies aiming to eliminate PRC2 scaffolding functions or investigate non-catalytic roles of EZH2.
| Evidence Dimension | EZH2 protein level reduction |
|---|---|
| Target Compound Data | Substantial reduction of EZH2 protein at 6.25 μM, 48 h |
| Comparator Or Baseline | Catalytic EZH2 inhibitor C24 (2.5 μM, 48 h): no reduction in EZH2; tazemetostat (0.5 μM, 48 h): no reduction in EZH2 |
| Quantified Difference | Qualitative difference: UNC6852 degrades EZH2; catalytic inhibitors do not alter EZH2 protein levels |
| Conditions | MDA-MB-231 cells, 48 h treatment, western blot analysis |
Why This Matters
Procurement of UNC6852 is required for experiments where elimination of PRC2 scaffolding function or investigation of non-catalytic EZH2 roles is intended; catalytic inhibitors cannot achieve this outcome.
- [1] Lo Giudice C, Zhang H, Wu H, et al. EED-Targeted PROTACs Degrade PRC2 and Overcome Resistance to EZH2 Inhibitors. Figure 6C. Cancer Res. 2023;83(12):2034-2049. doi: 10.1158/0008-5472.CAN-22-3456. View Source
